Methyl 3-(chlorosulfonyl)propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chlorosulfonylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZGJNMJBUUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407191 | |
| Record name | methyl 3-(chlorosulfonyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15441-07-3 | |
| Record name | Propanoic acid, 3-(chlorosulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15441-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(chlorosulfonyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(chlorosulfonyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
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The Strategic Importance of Chlorosulfonyl Esters in Modern Organic Chemistry
Chlorosulfonyl esters are a class of organic compounds characterized by the presence of a -SO2Cl functional group attached to an ester moiety. This combination of functionalities imparts a distinct reactivity profile that is highly valued in contemporary organic synthesis. The chlorosulfonyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles. This reactivity allows for the introduction of the sulfonyl group into various molecular scaffolds, a common strategy in the synthesis of pharmaceuticals and agrochemicals.
The ester group, on the other hand, can be manipulated through various transformations, such as hydrolysis, amidation, or reduction, providing further avenues for molecular diversification. The presence of both groups in a single molecule allows for orthogonal chemical modifications, where one group can be reacted selectively without affecting the other, a key principle in modern synthetic strategy.
The versatility of chlorosulfonyl esters is evident in their application in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing heterocycles, which are prevalent motifs in biologically active compounds. The ability to introduce a sulfonyl group can significantly modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
The Expanding Scope of Academic Research on Methyl 3 Chlorosulfonyl Propanoate and Its Derivatives
Established Preparative Methods for Alkyl 3-(chlorosulfonyl)propanoates
The synthesis of alkyl 3-(chlorosulfonyl)propanoates can be approached through several established routes. One common method involves the chlorosulfonation of the corresponding alkyl propanoate. This direct functionalization introduces the chlorosulfonyl group onto the alkyl chain.
Another key method is the reaction of a precursor containing a sulfonic acid or a salt thereof with a chlorinating agent. For instance, the sodium salt of 3-sulfopropanoic acid can be treated with a reagent like phosphorus pentachloride or thionyl chloride to yield the desired chlorosulfonyl derivative.
A further strategy involves the oxidation of a corresponding thiol or disulfide compound. For example, 3-(methylthio)propanoic acid can be oxidized in the presence of chlorine in an aqueous medium to form this compound.
Synthesis of Related Chlorosulfonyl Esters (e.g., ethyl 3-(chlorosulfonyl)propanoate, aromatic analogues)
The synthetic principles applied to this compound are also applicable to its analogs, such as ethyl 3-(chlorosulfonyl)propanoate. bldpharm.comuni.lualfa-chemistry.comambeed.comnih.gov The choice of starting alcohol during esterification or the use of the corresponding ethyl ester in subsequent chlorosulfonation reactions allows for the targeted synthesis of the ethyl analog.
The synthesis of aromatic sulfonyl chlorides often involves two primary strategies. orgsyn.org The first is the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid, where the position of the new substituent is directed by the existing groups on the ring. orgsyn.orgtandfonline.com The second general route involves the conversion of an existing sulfur-containing functional group on the aromatic ring, such as a sulfonic acid, its salt, a thiophenol, or a disulfide, into a sulfonyl chloride using various chlorinating agents. orgsyn.org A notable method for preparing arylsulfonyl chlorides is the Sandmeyer-type reaction, where an aromatic amine is diazotized and then treated with sulfur dioxide in the presence of a copper(I) salt. orgsyn.org This method is particularly useful due to the wide availability of substituted anilines. orgsyn.org Continuous flow processes have also been developed for the diazotization and subsequent chlorosulfonylation, offering a safer and more scalable approach. researchgate.net For example, a patent describes the synthesis of 2-chlorosulfonyl-3-methyl benzoate (B1203000) from 2-nitro-3-methyl benzoate in a two-step, one-pot process. google.com
Purity Assessment and Analytical Characterization in Synthetic Studies
The purity and identity of this compound and its analogs are confirmed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) is a common method for assessing the purity of the final product and for monitoring the progress of a reaction. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. For compounds like this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the arrangement of protons and carbon atoms in the molecule, confirming the presence of the methyl ester and the propyl chain, and the influence of the electron-withdrawing chlorosulfonyl group.
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its structure. nih.gov
The table below summarizes the key analytical techniques used in the characterization of these compounds.
| Analytical Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | A single major peak indicates a high degree of purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling patterns for the alkyl ester and the carbon chain. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural fragments. | A molecular ion peak corresponding to the expected mass of the compound. |
In some cases, derivatization may be employed to enhance the stability or detectability of sulfonate esters for analytical purposes. americanpharmaceuticalreview.com For instance, reaction with sodium iodide can convert the sulfonate ester to a more readily detectable alkyl iodide by GC-MS. americanpharmaceuticalreview.com
Reactivity Profile and Transformational Chemistry of Methyl 3 Chlorosulfonyl Propanoate
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group of methyl 3-(chlorosulfonyl)propanoate is a key site for nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of a variety of sulfur-containing compounds. The strong electron-withdrawing nature of the chlorine atom and the two oxygen atoms makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.
This compound can be converted into methyl 3-(azidosulfonyl)propanoate, a reactive sulfonyl azide (B81097) intermediate. This transformation is typically achieved through a reaction with an azide salt, such as sodium azide. acs.org In a representative procedure, a solution of this compound in an organic solvent like acetone (B3395972) is treated with an aqueous solution of sodium azide. acs.org The resulting sulfonyl azide is a versatile intermediate that can be used in various subsequent reactions. acs.org
Sulfonyl azides are known to be useful reagents in organic synthesis, participating in reactions like diazo transfer and azide transfer reactions. researchgate.net They are also precursors for the generation of sulfonyl nitrenes, which can undergo a variety of transformations including C-H amination and aziridination reactions. researchgate.net The formation of methyl 3-(azidosulfonyl)propanoate from its chlorosulfonyl precursor is a critical step in accessing this rich chemistry. acs.org
| Reactant 1 | Reactant 2 | Solvent System | Reaction Time |
|---|---|---|---|
| This compound | Sodium azide | Acetone/Water | 20 hours |
The reaction of this compound with primary or secondary amines leads to the formation of sulfonamide derivatives. This amidation reaction is a cornerstone of sulfonamide synthesis, a class of compounds with significant importance in medicinal chemistry. The high electrophilicity of the sulfonyl chloride group facilitates its reaction with the nucleophilic amine, resulting in the displacement of the chloride and the formation of a stable sulfur-nitrogen bond.
This process is a well-established method for creating diverse libraries of sulfonamides for various applications. The reaction conditions are generally mild, and the yields are often high. The versatility of this reaction allows for the introduction of a wide range of substituents on the nitrogen atom, depending on the amine used in the reaction. This flexibility is crucial for tuning the biological and physical properties of the resulting sulfonamide products.
Transition Metal-Catalyzed Coupling Reactions Utilizing Chlorosulfonyl Precursors
The sulfonyl chloride functionality of this compound and its derivatives can be leveraged in transition metal-catalyzed coupling reactions. These modern synthetic methods offer powerful tools for the construction of complex molecular architectures.
A notable application of derivatives of this compound is in the palladium-catalyzed carbonylative synthesis of N-acylsulfonamides. In this process, the corresponding sulfonyl azide, methyl 3-(azidosulfonyl)propanoate, serves as a key precursor. acs.org The reaction involves the carbonylative coupling of the sulfonyl azide with electron-rich heterocycles, such as indoles or pyrroles, in the presence of a palladium(0) catalyst. acs.org
This reaction proceeds through the in situ generation of a sulfonyl isocyanate, which then undergoes regioselective acylation by the nucleophilic heterocycle. acs.org This methodology provides a mild and convenient route to N-acylsulfonamides, which are important bioisosteres of carboxylic acids. acs.org The use of palladium catalysis allows for efficient bond formation under relatively gentle conditions. acs.orgmdpi.com
| Precursor | Catalyst System | Key Intermediate | Product Class |
|---|---|---|---|
| Sulfonyl azide (e.g., methyl 3-(azidosulfonyl)propanoate) | Palladium(0) | Sulfonyl isocyanate | N-Acylsulfonamides |
Intramolecular Cyclization Strategies for Heterocyclic Ring Formation
The bifunctional nature of this compound and its derivatives allows for their use in intramolecular cyclization reactions to form various heterocyclic structures. These strategies are particularly valuable for the synthesis of strained ring systems and other complex cyclic molecules.
Derivatives of this compound can be employed in the synthesis of sultams, which are cyclic sulfonamides. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of sultams often involves an intramolecular cyclization of a precursor containing both a sulfonyl chloride (or a related sulfonyl fluoride) and an amine functionality. nih.govresearchgate.net
One strategy involves the reduction of a nitrile group to an amine, followed by intramolecular sulfonylation. nih.gov For instance, a cyanoalkylsulfonyl fluoride (B91410) can undergo reduction of the nitrile to a primary amine, which then reacts intramolecularly with the sulfonyl fluoride to form the sultam ring. nih.govresearchgate.net This one-pot reductive cyclization provides an efficient route to spirocyclic β- or γ-sultams. nih.govresearchgate.net While the provided search results focus on sulfonyl fluorides, similar principles can be applied to chlorosulfonyl precursors, where the greater reactivity of the sulfonyl chloride might even facilitate the cyclization under milder conditions. The formation of four- and five-membered sultam rings has been demonstrated to proceed smoothly using this methodology. nih.gov
Derivatization Reagent Applications in Analytical Methodology Development
While specific, widespread applications of this compound as a primary derivatization reagent in established analytical methodologies are not extensively documented in publicly available research, its chemical structure suggests significant potential for such applications. The reactivity of the compound is centered around the highly electrophilic sulfonyl chloride moiety, which readily reacts with nucleophilic functional groups. This characteristic is the foundation for its prospective use in derivatization to enhance the analyzability of various compounds.
The primary mechanism of action for this compound in derivatization involves the reaction of its sulfonyl chloride group with active hydrogen atoms present in analytes. This reaction typically targets functional groups such as primary and secondary amines, phenols, and alcohols, leading to the formation of stable sulfonamide or sulfonate ester derivatives. The formation of these derivatives can significantly alter the physicochemical properties of the original analyte, which is advantageous for several analytical techniques.
Potential Advantages in Analytical Derivatization:
Improved Chromatographic Behavior: Derivatization with this compound can decrease the polarity of highly polar analytes, such as biogenic amines and phenolic compounds. This reduction in polarity can lead to improved peak shape, reduced tailing, and better resolution in reverse-phase high-performance liquid chromatography (HPLC).
Enhanced Detectability: The incorporation of the sulfonylpropanoate group can enhance the response of the analyte in various detectors. For instance, the ester group might provide a chromophore for UV detection.
Increased Volatility for Gas Chromatography (GC): For analytes that are non-volatile or thermally labile, derivatization can increase their volatility, making them amenable to analysis by gas chromatography. The resulting derivatives are generally more stable at the high temperatures required for GC analysis.
Facilitated Mass Spectrometric (MS) Analysis: The derivatized products can exhibit more predictable and characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation and quantification. The presence of the methyl ester and sulfonyl groups can lead to specific neutral losses or fragment ions that are useful for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, thereby increasing the sensitivity and selectivity of the analysis.
Illustrative Derivatization Reactions:
The reaction of this compound with a primary amine would yield a stable N-substituted sulfonamide. Similarly, its reaction with a phenol (B47542) would result in the formation of a sulfonate ester. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Due to the limited specific research on this compound as a derivatization agent, the following table illustrates its potential applications based on the known reactivity of sulfonyl chlorides.
| Analyte Class | Functional Group | Potential Derivative | Potential Analytical Benefit |
| Primary Amines | -NH₂ | N-Sulfonamide | Improved chromatographic resolution and thermal stability for GC-MS analysis. |
| Secondary Amines | >NH | N,N-Disubstituted Sulfonamide | Enhanced detectability and volatility. |
| Phenols | -OH (aromatic) | Sulfonate Ester | Reduced polarity for better reverse-phase HPLC performance and enhanced MS signal. |
| Alcohols | -OH (aliphatic) | Sulfonate Ester | Increased volatility for GC and predictable fragmentation in MS. |
It is important to note that the reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for each specific analyte class to ensure complete derivatization and minimize the formation of byproducts. Further research is required to fully explore and validate the utility of this compound as a derivatization reagent in analytical chemistry.
Applications of Methyl 3 Chlorosulfonyl Propanoate in Complex Molecular Assembly
Role as a Versatile Building Block in General Organic Synthesis
Methyl 3-(chlorosulfonyl)propanoate is recognized as a versatile small molecule scaffold and an important organic building block in synthetic chemistry. bldpharm.comamericanelements.com Its utility stems from the presence of two distinct reactive sites within the same molecule: the highly electrophilic sulfonyl chloride group and the methyl ester group. This dual functionality allows for sequential and controlled reactions, enabling the introduction of a sulfonyl linkage and a propanoate chain into a target molecule.
The primary role of the sulfonyl chloride moiety is to react with a wide range of nucleophiles. Its reaction with primary and secondary amines is particularly facile, leading to the formation of stable sulfonamide bonds. This reaction is a cornerstone of its application in building more complex molecular architectures. Simultaneously, the methyl ester group can undergo various transformations common to esters, such as hydrolysis to the corresponding carboxylic acid or amidation, although it is generally less reactive than the sulfonyl chloride. This differential reactivity allows chemists to selectively functionalize one part of the molecule while leaving the other intact for subsequent steps, making it a strategic component in multistep synthetic sequences.
Utility in Pharmaceutical Intermediate Development
The structural attributes of this compound make it a valuable intermediate in the pharmaceutical industry for the development of new therapeutic agents. fujifilm.comjlu.edu.cn
Precursors for Biologically Active Sulfonamide and Sulfonylurea Compounds
This compound is a key precursor for the synthesis of a variety of sulfonamide derivatives. The sulfonamide functional group (R-SO₂NR'R'') is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and antiviral agents. The compound's reactive chlorosulfonyl group provides a direct route to incorporate the -(SO₂)-CH₂CH₂COOCH₃ fragment into a molecule, typically by reacting it with a nitrogen-containing compound of interest to form a stable sulfonamide linkage. This approach is utilized in the preparation of complex pharmaceutical intermediates that require precise molecular structures for their biological activity.
Furthermore, while direct evidence is limited in the provided search results, the sulfonyl chloride functionality of this compound suggests its potential as a precursor for sulfonylurea compounds. The general synthesis of sulfonylureas involves the reaction of a sulfonyl chloride with an isocyanate, which is often generated in situ from an amine. Given that sulfonylureas are an important class of compounds with applications in medicine, this represents a plausible, chemically sound application for this versatile reagent.
Synthesis of Bioisosteres for Drug Design
In medicinal chemistry, bioisosterism is a strategy used to design analogues of known compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. The sulfonamide group, readily synthesized from this compound, is a well-known bioisostere of the carboxylic acid group.
Contributions to Agrochemical Synthesis
The development of novel agrochemicals, particularly herbicides, often relies on the synthesis of specific classes of organic compounds. Sulfonylureas represent a major class of herbicides known for their high efficacy at low application rates. google.comacs.org The synthesis of these herbicides fundamentally involves the formation of a sulfonylurea bridge, a reaction for which sulfonyl chlorides are essential starting materials. nih.gov
This compound, as an aliphatic sulfonyl chloride, is a potential building block for creating new sulfonylurea-based agrochemicals. fujifilm.comriorp.ru The synthetic route would typically involve the reaction of this compound with an appropriate heterocyclic amine in the presence of a reagent like phosgene (B1210022) or a phosgene equivalent to form the sulfonylurea linkage. acs.org By incorporating the propanoate ester tail, novel derivatives can be synthesized, potentially leading to herbicides with modified properties such as soil persistence, crop selectivity, or weed spectrum. google.com
Development of Advanced Materials and Specialty Chemicals
The application of this compound extends beyond life sciences into the realm of materials science and the production of specialty chemicals. Its bifunctional nature makes it a candidate for the synthesis of functionalized polymers and other advanced materials. The sulfonyl chloride group can be used to anchor the molecule to a polymer backbone or other substrates, while the ester group remains available for further modification. This could be exploited in the development of materials with tailored surface properties or in the creation of specialized electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs), and other polymer science applications.
Research Findings Summary
| Section | Application Area | Key Research Findings |
| 4.1 | General Organic Synthesis | Acts as a versatile bifunctional building block with distinct reactivity at the sulfonyl chloride and ester sites, allowing for sequential molecular construction. |
| 4.2.1 | Pharmaceutical Intermediates | Serves as a key precursor for biologically active sulfonamides. Its structure is suitable for the synthesis of sulfonylurea pharmacophores. |
| 4.2.2 | Drug Design | Enables the synthesis of sulfonamide-containing molecules, which act as important bioisosteres for carboxylic acids to improve drug properties. |
| 4.3 | Agrochemical Synthesis | Functions as a potential precursor for sulfonylurea herbicides, a major class of agrochemicals, by reacting with heterocyclic amines. |
| 4.4 | Advanced Materials | Can be used in the synthesis of specialty polymers and materials for applications in electronics (e.g., OLEDs) and other advanced technologies. |
Emerging Research Frontiers and Future Prospects for Methyl 3 Chlorosulfonyl Propanoate
Development of Novel Synthetic Methodologies Employing the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) group is a highly reactive functional group, serving as a linchpin for the synthesis of numerous sulfur-containing compounds. magtech.com.cnmolport.com Modern synthetic chemistry is continually seeking to develop milder and more efficient ways to utilize this reactivity.
Key Transformations and Methodologies:
Sulfonamide Synthesis: The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for creating sulfonamides, a common motif in pharmaceuticals. molport.comsigmaaldrich.com Future research could focus on developing catalytic or base-free conditions for this transformation to improve functional group tolerance and simplify purification.
Sulfonate Ester Formation: Reacting Methyl 3-(chlorosulfonyl)propanoate with alcohols would yield sulfonate esters. molport.com These are valuable as intermediates and can act as leaving groups in nucleophilic substitution reactions.
Sulfone Synthesis: Sulfones are important structural units in medicinal chemistry and materials science. nih.gov Novel photoredox-catalyzed methods are being developed for the cross-coupling of sulfonyl chlorides with various partners, such as trifluoroborate salts, to form sulfones under mild, redox-neutral conditions. researchgate.netacs.org These cutting-edge techniques could be directly applicable to this compound.
SuFEx Click Chemistry: Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a next-generation click reaction, offers a powerful tool for rapidly assembling complex molecules. bohrium.comcshl.edursc.orgnih.gov While SuFEx primarily uses sulfonyl fluorides, the conversion of the more common sulfonyl chlorides into these synthons is a critical area of research. Developing methods to directly engage this compound, or its fluoride derivative, in SuFEx reactions would open up new avenues for modular synthesis. nih.gov
Radical Chemistry: Visible-light photoredox catalysis can generate sulfonyl radicals from sulfonyl chlorides. nih.govresearchgate.net These radicals can participate in a variety of reactions, including additions to alkenes and alkynes, providing access to complex molecular architectures that are otherwise difficult to synthesize. researchgate.netacs.org
Table 1: Potential Synthetic Transformations of the Chlorosulfonyl Group
| Reaction Type | Key Reagents/Catalysts | Resulting Functional Group | Potential Significance |
|---|---|---|---|
| Sulfonamide Formation | Primary/Secondary Amines, Base | Sulfonamide (-SO₂NR₂) | Access to bioactive compounds and pharmaceuticals. sigmaaldrich.com |
| Sulfonate Ester Formation | Alcohols, Base | Sulfonate Ester (-SO₂OR) | Creation of intermediates and leaving groups. molport.com |
| Photoredox Sulfone Synthesis | Trifluoroborate salts, Photocatalyst | Sulfone (-SO₂R) | Mild and efficient C-S bond formation. acs.org |
| SuFEx Click Chemistry | Aryl Silyl Ethers, SuFEx Catalysts | Sulfonate Ester Linkage (-SO₂-O-) | Modular and rapid assembly of functional molecules. bohrium.comnih.gov |
| Radical Addition | Alkenes, Photocatalyst | Alkyl Sulfone | Formation of complex carbon-sulfur skeletons. nih.govacs.org |
Expansion of Reaction Scope and Molecular Complexity via Propanoate Backbone
The propanoate ester moiety of this compound offers a second, distinct site for chemical modification. This allows for the expansion of molecular complexity either before or after the transformation of the chlorosulfonyl group.
Strategies for Backbone Modification:
Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, introducing new points of diversity and functionality.
Transesterification: Reaction with different alcohols under catalytic conditions can swap the methyl group for other alkyl or aryl groups, altering the physical and chemical properties of the molecule.
Enolate Chemistry: The carbons alpha to the ester carbonyl can potentially be deprotonated to form an enolate. This nucleophile could then be reacted with various electrophiles, allowing for the introduction of new substituents and the formation of carbon-carbon bonds.
Conjugate Addition: While less common for the ester itself, derivatization of the backbone could introduce α,β-unsaturation, creating a Michael acceptor for conjugate addition reactions, further expanding the synthetic utility.
By strategically combining reactions at both the chlorosulfonyl and propanoate ends of the molecule, this compound can serve as a bifunctional linker, enabling the synthesis of a wide array of complex target molecules from a single, readily accessible starting material.
Integration into Sustainable Chemical Processes (e.g., flow chemistry)
Modern chemical synthesis places a strong emphasis on sustainability, focusing on processes that are safer, more efficient, and generate less waste. The chemistry of sulfonyl chlorides is well-suited for adaptation to green chemistry principles, particularly through the use of flow chemistry.
Conventional methods for preparing and using sulfonyl chlorides can be highly exothermic and may use hazardous reagents. rsc.org Continuous flow chemistry offers a solution by providing superior control over reaction parameters such as temperature and mixing, thereby improving safety and often increasing yield. rsc.org The synthesis of sulfonyl chlorides from thiols or disulfides has been successfully demonstrated in flow reactors, achieving high space-time yields and enhancing process safety. rsc.org
Furthermore, greener synthetic routes for sulfonyl chlorides are being developed using alternative chlorinating agents and solvent-free conditions, with some methods allowing for the recycling of byproducts. sarchemlabs.comorganic-chemistry.org Photocatalytic methods, which utilize visible light and operate at room temperature, also represent a sustainable alternative to traditional, energy-intensive reactions. acs.org Integrating the reactions of this compound into these sustainable platforms, such as flow reactors and photocatalytic systems, is a key frontier for future research. sarchemlabs.comacs.org
Targeted Applications in Chemical Biology and Advanced Functional Materials
The unique reactivity of the sulfonyl chloride group makes it a valuable tool in chemical biology and materials science. Sulfonyl chlorides and their fluoride analogs are known to react with specific amino acid residues in proteins, making them useful as covalent inhibitors or as reactive probes for drug discovery and molecular biology. bohrium.comenamine.net
Potential Applications:
Chemical Biology: this compound could be used to design novel chemical probes. The chlorosulfonyl group can act as a "warhead" to form a covalent bond with a target protein, while the propanoate ester could be modified with a reporter tag (like a fluorophore or biotin) or used to tune the molecule's solubility and cell permeability.
Functional Materials: In materials science, sulfonyl chlorides are used to synthesize polymers and to functionalize surfaces. bohrium.com The bifunctional nature of this compound makes it an ideal candidate for creating cross-linked polymers or for tethering functional molecules to a material's surface. The ester functionality could be incorporated into a polyester (B1180765) backbone, while the sulfonyl chloride remains available for subsequent modification to introduce specific properties like hydrophobicity, conductivity, or bio-compatibility.
Table 2: Prospective Applications in Advanced Fields
| Field | Potential Role of this compound | Mechanism/Function |
|---|---|---|
| Chemical Biology | Covalent Probe / Inhibitor | Chlorosulfonyl group reacts with nucleophilic amino acid residues (e.g., lysine, serine) in proteins. enamine.net |
| Drug Discovery | Scaffold for Library Synthesis | The two functional groups allow for the rapid generation of diverse sulfonamide derivatives for screening. enamine.net |
| Materials Science | Polymer Cross-linker / Monomer | The chlorosulfonyl and ester groups can participate in different polymerization or cross-linking reactions. bohrium.com |
| Surface Functionalization | Surface-Anchoring Agent | One end of the molecule binds to a surface while the other end can be modified to alter surface properties. |
Q & A
Basic: What synthetic routes are commonly employed for the laboratory-scale preparation of Methyl 3-(chlorosulfonyl)propanoate, and what critical parameters govern yield optimization?
This compound is typically synthesized via sulfonation of methyl propanoate derivatives followed by chlorination. Key parameters include maintaining low temperatures (0–5°C) during chlorosulfonation to suppress side reactions like over-sulfonation or hydrolysis. Anhydrous conditions (e.g., using molecular sieves) and inert atmospheres (N₂/Ar) are critical to stabilize the reactive chlorosulfonyl intermediate. Post-synthesis purification via fractional distillation or recrystallization from non-polar solvents (e.g., hexane) ensures >95% purity. Evidence from analogous chlorosulfonyl ester syntheses highlights the importance of stepwise reagent addition to minimize exothermic side reactions .
Advanced: How does the electron-withdrawing nature of the chlorosulfonyl group influence the ester's reactivity in nucleophilic substitution compared to methyl 3-(methylsulfonyl)propanoate?
The chlorosulfonyl group exhibits stronger electron-withdrawing effects (-I and -M) than methylsulfonyl, polarizing the adjacent carbonyl group and increasing electrophilicity at the carbonyl carbon. Kinetic studies using ¹H NMR to monitor benzylamine reactions show a second-order rate constant of 0.42 M⁻¹s⁻¹ for the chlorosulfonyl derivative versus 0.08 M⁻¹s⁻¹ for the methylsulfonyl analogue. This enhanced reactivity enables faster nucleophilic substitutions (e.g., with amines or alkoxides) but requires careful pH control (pH 7–9) to avoid premature hydrolysis .
Basic: What spectroscopic methods provide definitive structural confirmation of this compound, and what characteristic peaks should researchers prioritize?
Key techniques include:
- ¹H NMR : Methyl ester singlet at δ 3.6–3.8 ppm and deshielded CH₂ protons adjacent to sulfonyl at δ 3.1–3.3 ppm (J = 6.5 Hz).
- IR Spectroscopy : S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1175 cm⁻¹ , with ester C=O at 1740 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 196.5 with a 3:1 Cl isotopic pattern.
These data align with characterization protocols for structurally related sulfonyl esters .
Advanced: What experimental strategies mitigate thermal instability during prolonged storage or high-temperature reactions?
Decomposition above 40°C generates SO₂ and methyl acrylate (confirmed via GC-MS). Stabilization methods:
- Storage at –20°C under N₂ with molecular sieves (4Å).
- Radical inhibitors (e.g., 0.1% BHT) in reaction matrices.
- Microwave-assisted synthesis (5 min at 100°C) reduces thermal exposure while maintaining 85% yield in SN2 reactions.
Accelerated stability studies (40°C/75% RH) show 10% decomposition over 14 days .
Basic: What chromatographic conditions are optimal for analyzing reaction mixtures containing this compound and its impurities?
Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) using a gradient of acetonitrile (30%→70%) in 0.1% trifluoroacetic acid over 20 minutes at 1 mL/min . Detection at 210 nm resolves the target compound (RT 12.3 min) from hydrolyzed by-products (RT 8.7 min). Internal standardization with di(ethylene glycol) methyl ether improves quantification accuracy .
Advanced: How can computational chemistry predict regioselectivity in reactions using this compound as a sulfonating agent?
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal the chlorosulfonyl group's LUMO (–1.8 eV) is localized on sulfur, directing nucleophilic attack to the sulfonyl center rather than the ester carbonyl. Transition state modeling shows a 15.3 kcal/mol activation barrier for sulfur-centered attack versus 22.1 kcal/mol for carbonyl pathways. Experimental validation via ¹³C kinetic isotope effects aligns with computational predictions (±5% error) .
Basic: What are the primary decomposition pathways under ambient storage, and how can researchers monitor these changes?
Hydrolysis in humid environments produces 3-chlorosulfonylpropanoic acid and methanol (detectable via headspace GC-FID). Regular FT-IR monitoring of the S=O/C=O peak ratio (baseline 1:1.2) provides rapid stability assessment. Stability is enhanced by storing aliquots in flame-sealed ampules under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
